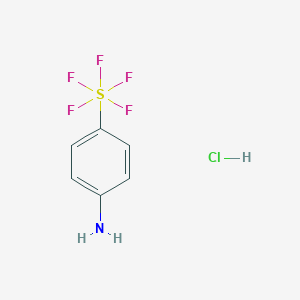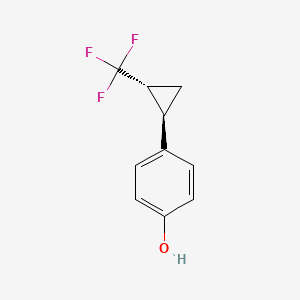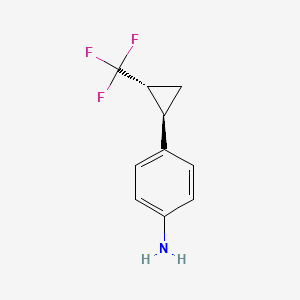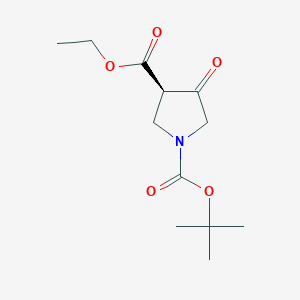![molecular formula C8H14ClNO2 B8216999 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride](/img/structure/B8216999.png)
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride is a synthetic compound characterized by the presence of a bicyclo[1.1.1]pentane moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.
Formation of the propanoic acid moiety: This step involves the addition of a carboxyl group, which can be achieved through various carboxylation reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety imparts rigidity to the molecule, which can influence its binding affinity and specificity. The amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride can be compared with other similar compounds, such as:
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of propanoic acid.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Lacks the propanoic acid moiety, making it less versatile in certain applications.
The unique bicyclo[1.1.1]pentane structure of this compound imparts distinct properties that can be advantageous in specific research and industrial contexts.
Properties
IUPAC Name |
2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXDHHVWZMAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B8216917.png)



![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216950.png)
![(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216957.png)
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
![(6S)-6-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216974.png)
![(6R)-6-[(2-methylpropan-2-yl)oxymethyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216979.png)
![(8aS)-spiro[2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-4,3'-oxetane];oxalic acid](/img/structure/B8216984.png)
![5,8-Diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216986.png)
![5-Benzyl-2lambda6-thia-5,8-diazaspiro[3.5]nonane 2,2-dioxide;oxalic acid](/img/structure/B8216993.png)
![2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydron;chloride](/img/structure/B8217012.png)

